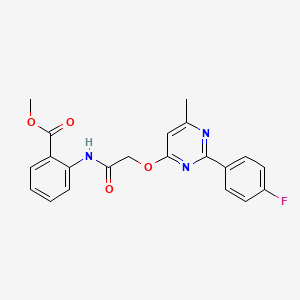

![molecular formula C22H18FN3OS B2826619 2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941896-32-8](/img/structure/B2826619.png)

2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the Suzuki-Miyaura cross-coupling reaction could be a potential method for the formation of the benzothiazole moiety .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique

Anticancer Potential

Compounds structurally similar to the specified acetamide have been synthesized and evaluated for their anticancer activities. For instance, novel fluoro substituted benzo[b]pyran compounds have demonstrated significant anticancer activity at low concentrations against human lung, breast, and CNS cancer cell lines, compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Moreover, thiazolyl N-benzyl-substituted acetamide derivatives, with modifications in the pyridine and thiazole rings, have shown promising Src kinase inhibitory and anticancer activities, suggesting the critical role of these moieties in enhancing the compounds' biological activities (Fallah-Tafti et al., 2011).

Enzyme Inhibition

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of compounds that exhibit potent inhibitory effects. These studies aim to improve metabolic stability and reduce metabolic deacetylation, highlighting the therapeutic potential of acetamide derivatives in targeting key signaling pathways involved in cancer progression (Stec et al., 2011).

Photovoltaic and Optical Applications

Benzothiazolinone acetamide analogs have been explored for their photovoltaic efficiency and optical properties. Spectroscopic and quantum mechanical studies have shown that these compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them potential photosensitizers in dye-sensitized solar cells (DSSCs). Their non-linear optical (NLO) activities suggest applications in the development of optical materials (Mary et al., 2020).

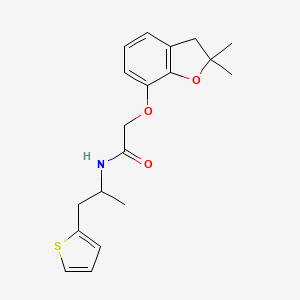

Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. These findings indicate the potential of acetamide derivatives in the development of new anti-inflammatory agents (Sunder et al., 2013).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3OS/c1-15-5-10-19-20(12-15)28-22(25-19)26(14-18-4-2-3-11-24-18)21(27)13-16-6-8-17(23)9-7-16/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMNTIMYDOIOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)

![2-[1-(2-cyano-3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}phenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2826547.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2826549.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2826551.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2826558.png)